11beta-Hydroxyetiocholanolone
CAS No.: 739-26-4
VCID: VC21339542
Molecular Formula: C19H30O3
Molecular Weight: 306.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
11beta-Hydroxyetiocholanolone is a steroid metabolite that plays a significant role in endocrinology research. It is primarily derived from the metabolism of cortisol and 11beta-hydroxyandrostenedione, making it an important marker for studying steroid metabolism and adrenal function . This compound is involved in various physiological processes, including hormonal regulation and stress response. Mechanism of Action11beta-Hydroxyetiocholanolone interacts with the enzyme 11beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is crucial for converting cortisone into cortisol. This interaction modulates glucocorticoid levels within tissues, affecting carbohydrate, lipid, and protein metabolism. The compound's effects on cells are complex, involving enzyme inhibition or activation and changes in gene expression. Hormonal Regulation11beta-Hydroxyetiocholanolone serves as a marker for assessing adrenal function and hormonal balance. Elevated levels may indicate increased androgen production or exogenous androgen use. Stress ResponseThis metabolite is involved in the body's response to stress, with levels rising significantly following stressors such as adrenocorticotropic hormone (ACTH) administration. Immune ModulationThere is emerging evidence suggesting that 11beta-Hydroxyetiocholanolone may influence immune system responses, although further research is needed. Clinical ObservationsStudies have shown that alterations in glucocorticoid metabolites, including 11beta-Hydroxyetiocholanolone, are associated with various health conditions. For example, changes in urinary excretion patterns of glucocorticoid metabolites have been observed in children with cystic fibrosis compared to healthy controls. Additionally, increased levels of androgens like 11beta-Hydroxyetiocholanolone have been linked to behavioral conditions such as autism spectrum disorder (ASD). Metabolic PathwaysThe synthesis of 11beta-Hydroxyetiocholanolone can be influenced by factors such as hormonal stimuli (e.g., ACTH), body mass index (BMI), and insulin resistance. It is involved in the conversion of cortisol and 11beta-hydroxyandrostenedione through pathways involving 11β-HSD enzymes. Applications in Research11beta-Hydroxyetiocholanolone is utilized in various scientific research applications:
Comparison with Similar Compounds11beta-Hydroxyetiocholanolone is distinct from other similar compounds due to its specific hydroxylation at the 11beta position. This confers unique biological activities, such as its role in immune modulation and interaction with the GABA A receptor. Table 1: Enzymatic Pathways Involved in the Metabolism of Cortisol and Androgens
Table 2: Physiological Roles of 11beta-Hydroxyetiocholanolone
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CAS No. | 739-26-4 | |||||||||||||||||||||||
Product Name | 11beta-Hydroxyetiocholanolone | |||||||||||||||||||||||
Molecular Formula | C19H30O3 | |||||||||||||||||||||||
Molecular Weight | 306.4 g/mol | |||||||||||||||||||||||
IUPAC Name | (3R,5R,8S,9S,10S,11S,13S,14S)-3,11-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |||||||||||||||||||||||
Standard InChI | InChI=1S/C19H30O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-15,17,20-21H,3-10H2,1-2H3/t11-,12-,13+,14+,15+,17-,18+,19+/m1/s1 | |||||||||||||||||||||||
Standard InChIKey | PIXFHVWJOVNKQK-DLAZEALESA-N | |||||||||||||||||||||||
Isomeric SMILES | C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC4=O)C)O)O | |||||||||||||||||||||||
SMILES | CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O)O | |||||||||||||||||||||||
Canonical SMILES | CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O)O | |||||||||||||||||||||||
Purity | > 95% | |||||||||||||||||||||||
Quantity | Milligrams-Grams | |||||||||||||||||||||||
Synonyms | 11 beta-hydroxyandrosterone 11 beta-hydroxyandrosterone, (3alpha,5alpha)-isomer 11 beta-hydroxyandrosterone, (3alpha,5alpha,11alpha)-isomer 11 beta-hydroxyandrosterone, (3alpha,5beta)-isomer 11 beta-hydroxyandrosterone, (3alpha,5beta,11alpha)-isomer 11 beta-hydroxyandrosterone, (3alpha,5beta,11beta)-isomer 11 beta-hydroxyandrosterone, (3beta,5alpha,11beta)-isomer 11 beta-hydroxyandrosterone, (3beta,5beta,11beta)-isomer 11 beta-hydroxyetiocholanolone 11-hydroxyetiocholanolone 3alpha,11beta-dihydroxy-5beta-androstan-17-one |
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PubChem Compound | 101849 | |||||||||||||||||||||||
Last Modified | Apr 15 2024 |
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